molecular formula C25H21ClN2O2 B272171 5-chloro-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one

5-chloro-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one

Cat. No.: B272171
M. Wt: 416.9 g/mol
InChI Key: RUPQOEALIIJGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be compared with other indole derivatives, such as:

The uniqueness of 5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C25H21ClN2O2

Molecular Weight

416.9 g/mol

IUPAC Name

5-chloro-1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C25H21ClN2O2/c1-15-7-8-17(16(2)11-15)14-28-23-10-9-18(26)12-20(23)25(30,24(28)29)21-13-27-22-6-4-3-5-19(21)22/h3-13,27,30H,14H2,1-2H3

InChI Key

RUPQOEALIIJGRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O)C

Origin of Product

United States

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